3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL
Description
Significance of Bridged Nitrogen Heterocycles in Synthetic Chemistry and Biological Research
Bridged nitrogen heterocycles, characterized by a nitrogen atom at a bridgehead position, are a pivotal class of compounds in synthetic and medicinal chemistry. bldpharm.comaksci.com This structural motif imparts a rigid, three-dimensional architecture that is prevalent in numerous biologically active natural products, including those with anticancer and antibacterial properties. beilstein-journals.org The significance of nitrogen-containing heterocycles is underscored by their presence in over 85% of all biologically active compounds and in approximately 60% of all FDA-approved small-molecule drugs. beilstein-journals.orggoogle.com
The utility of these structures in drug design is partly due to the ability of nitrogen atoms to form hydrogen bonds with biological macromolecules like DNA, a fundamental mechanism for many anti-cancer agents. google.com The conformational rigidity of bridged systems often translates to higher binding affinity and selectivity for their biological targets. Consequently, the development of novel synthetic routes to these complex molecules is a vibrant area of research, with methods like transition metal-catalyzed C–H bond activation offering efficient and atom-economical pathways. bldpharm.comaksci.com
The 3-Azabicyclo[3.1.0]hexane Scaffold as a Conformationally Constrained Motif
The 3-azabicyclo[3.1.0]hexane scaffold is a prominent member of the bridged nitrogen heterocycle family, featuring a fused five-membered and three-membered ring system. sigmaaldrich.comgoogle.com This framework is a key component in a variety of biologically active natural products, pharmaceuticals, and agrochemicals. sigmaaldrich.comgoogle.com Its defining feature is its conformationally constrained nature, which is highly desirable in medicinal chemistry. researchgate.netbeilstein-journals.org By restricting the molecule's flexibility, the entropic cost of binding to a biological target is reduced, potentially leading to enhanced potency and selectivity.
The rigid structure of the 3-azabicyclo[3.1.0]hexane core allows for the precise spatial orientation of substituents, which can optimize interactions with a receptor or enzyme active site and improve pharmacokinetic properties. researchgate.net This has led to the exploration of 3-azabicyclo[3.1.0]hexane derivatives as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV). researchgate.net
Overview of Research Trajectories for the 3-Azabicyclo[3.1.0]hexane Framework
Research concerning the 3-azabicyclo[3.1.0]hexane framework has largely concentrated on the development of novel synthetic methodologies and the investigation of the biological activities of its derivatives. A primary focus has been on creating stereoselective synthetic methods to afford specific spatial arrangements of functional groups on the bicyclic core. sigmaaldrich.com In this context, transition-metal-catalyzed reactions have proven to be particularly valuable. sigmaaldrich.com
In the field of medicinal chemistry, derivatives of this scaffold have been evaluated for a broad spectrum of therapeutic applications. fluorochem.co.uk For example, compounds incorporating the 3-azabicyclo[3.1.0]hexane moiety have been studied as opioid receptor antagonists and antagonists of morphine-induced antinociception. Additionally, they have been identified as potential histone deacetylase inhibitors, demonstrating the scaffold's versatility in targeting diverse biological pathways.
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-11(12)8-13(9-12)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYNFUALTYDWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 3 Benzyl 3 Azabicyclo 3.1.0 Hexan 1 Ol
While detailed experimental data for 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL is not extensively published in peer-reviewed literature, key physicochemical properties can be compiled from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1354954-38-3 | |
| Molecular Formula | C₁₂H₁₅NO | bldpharm.com |
| Molecular Weight | 189.26 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | OC12CC1CN(CC1=CC=CC=C1)C2 | |
| InChI Key | WAYNFUALTYDWRJ-UHFFFAOYSA-N | |
| Purity | Typically ≥97% | |
| LogP | 1.102 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Characterization
One plausible approach is the titanium-mediated cyclopropanation of β-amino acid derivatives. researchgate.net Another potential route could involve the reduction of a corresponding dione (B5365651) precursor, such as 3-(benzyl)-3-azabicyclo[3.1.0]hexane-2,4-dione. The synthesis of this dione can be achieved by treating 1,2-cyclopropanedicarboxylic acid with benzylamine. sigmaaldrich.com Subsequent reduction of the dione, for instance with an aluminum hydride reducing agent, could potentially yield the desired 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL. sigmaaldrich.com
Characterization of the final product would typically involve standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity and chemical environment of the atoms in the molecule.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.
Research Applications and Findings
Intramolecular Cyclization Approaches
Intramolecular reactions provide an effective means of constructing the bicyclic 3-azabicyclo[3.1.0]hexane system from acyclic precursors. These methods often involve the formation of the cyclopropane (B1198618) ring onto a pre-existing nitrogen-containing ring or the simultaneous formation of both rings.
Metal-Catalyzed Oxidative Cyclization of 1,6-Enynes
The metal-catalyzed oxidative cyclization of 1,6-enynes represents a powerful and atom-economical strategy for synthesizing bicyclic compounds. researchgate.netrsc.org This approach has been successfully applied to the construction of the 3-azabicyclo[3.1.0]hexane skeleton. rsc.org Various transition metals, including gold, silver, and palladium, have been employed to catalyze this transformation, which typically proceeds through a cascade of reactions involving cyclization and cyclopropanation. researchgate.netrsc.orgbohrium.com
For instance, a simple silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes has been developed. researchgate.net This method allows for the formation of multiple chemical bonds in a single step under air conditions, avoiding the need for external oxidants. researchgate.net The reaction is believed to involve a silver carbenoid intermediate. researchgate.net Similarly, gold-catalyzed intramolecular oxidative cyclopropanation of 1,6-enynes has been reported as an effective route to these bicyclic structures. bohrium.com Ruthenium complexes have also been utilized in the bicycloisomerization of 1,6-enynes to yield [3.1.0] bicycles. beilstein-journals.org
| Catalyst System | Substrate | Key Features | Yield |
| Silver(I) | Heteroatom-tethered 1,6-enynes | Atom-economical, free of external oxidants, proceeds under air. researchgate.net | Good to excellent. researchgate.net |
| Gold(I) | 1,6-Enynes | Intramolecular oxidative cyclopropanation. bohrium.com | Moderate to good. researchgate.net |
| Palladium(II) | 1,6-Enynes | Proceeds via hydration, 6-exo-trig cyclization, and cyclopropanation cascade. rsc.org | Moderate to good. rsc.org |
| Ruthenium | 1,6-Enynes | Asymmetric redox bicycloisomerization. beilstein-journals.org | Not specified. |
Titanium(II)-Mediated Cyclopropanation of N-Allylamino Acid Derivatives
Titanium-mediated cyclopropanation offers a distinct approach for creating the 3-azabicyclo[3.1.0]hexane system, particularly for accessing derivatives with a hydroxyl group at the 1-position, such as 3-azabicyclo[3.1.0]hexan-1-ols. researchgate.net This methodology utilizes low-valent titanium reagents to effect the cyclopropanation of esters. researchgate.net
In this context, N-allylamino acid derivatives containing two ester moieties can be converted into azabicyclo[3.1.0]hexan-1-ols. researchgate.netresearchgate.net The reaction proceeds by treating the N-allylamino acid derivative with a Grignard reagent in the presence of a titanium(IV) isopropoxide precursor, which generates the active titanium(II) species. This species then mediates the intramolecular cyclopropanation. The process yields mixtures of diastereomers which can often be separated by silica-gel chromatography. researchgate.net The resulting 3-azabicyclo[3.1.0]hexan-1-ol products are valuable building blocks for the synthesis of more complex, pharmaceutically relevant molecules. researchgate.net
| Reagents | Substrate Type | Product | Significance |
| Ti(Oi-Pr)₄, i-PrMgCl | N-allylamino acid diesters | 3-Azabicyclo[3.1.0]hexan-1-ols | Provides direct access to the hydroxylated bicyclic core; separable diastereomers are formed. researchgate.netresearchgate.net |
| Nugent's reagent (Cp₂TiCl₂/Zn), Mn, CH₂I₂ | Allylic alcohols | Cyclopropanes | Demonstrates titanium carbenoid-mediated cyclopropanation, relevant to the formation of the three-membered ring. nih.govrsc.org |
Intermolecular Annulation and Cycloaddition Reactions
Intermolecular strategies assemble the 3-azabicyclo[3.1.0]hexane core by bringing together two or more separate components. Cycloaddition reactions, in particular, are a highly efficient means of constructing the bicyclic framework with good stereocontrol.
[3+2] Cycloaddition Strategies
The [3+2] cycloaddition is one of the most popular methods for constructing the pyrrolidine (B122466) ring of the 3-azabicyclo[3.1.0]hexane system. rsc.orgnih.gov This approach typically involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
A practical and efficient method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. nih.gov This reaction serves as an intermolecular [2+1] fused-annulation, where the N-tosylhydrazone acts as a carbene precursor. mdpi.com The process is known to produce a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with high diastereoselectivity. nih.gov The reaction is scalable and provides a direct route to valuable compounds, such as the mu opioid receptor antagonist CP-866,087. nih.gov The major diastereoisomers produced can typically be isolated through standard column chromatography. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Key Features | Yield | Diastereoselectivity |
| Maleimides | N-Tosylhydrazones | Palladium | Gram-scale compatible, practical route to bioactive compounds. nih.gov | High. nih.gov | High. nih.gov |
To introduce fluorine atoms into the 3-azabicyclo[3.1.0]hexane scaffold, a [3+2] cycloaddition reaction between gem-difluorocyclopropenes and azomethine ylides has been developed. researchgate.netnih.gov This strategy provides access to novel, fluorinated analogues that are of significant interest in medicinal chemistry. nih.govucd.ie The azomethine ylides, which act as the 1,3-dipole, can be generated in situ from various precursors, such as the reaction of a secondary amine with an aldehyde. researchgate.net The gem-difluorocyclopropenes act as the dipolarophile. The resulting cycloaddition affords new fluorine-containing 3-azabicyclo[3.1.0]hexanes through a robust and short synthetic sequence. researchgate.netnih.gov Computational studies have also been employed to elucidate the underlying mechanism of this transformation. researchgate.net
| Dipolarophile | 1,3-Dipole | Product | Significance |
| Gem-Difluorocyclopropenes | Azomethine Ylides | Fluorine-containing 3-azabicyclo[3.1.0]hexanes | Provides access to novel fluorinated scaffolds with potential pharmaceutical relevance. researchgate.netnih.gov |
1,3-Dipolar Cycloaddition of Azomethine Ylides to Cyclopropenes
A robust and widely utilized method for constructing the 3-azabicyclo[3.1.0]hexane skeleton is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.org This approach is valued for its ability to generate complex spiro-fused derivatives with high diastereoselectivity. beilstein-journals.orgnih.gov Azomethine ylides, which are highly reactive intermediates, are typically generated in situ. A common method involves the reaction of α-amino acids with carbonyl compounds such as ninhydrin, alloxan, or isatin. beilstein-journals.orgbohrium.com
The reaction proceeds via a [3+2] cycloaddition mechanism where the azomethine ylide (the 1,3-dipole) reacts with the cyclopropene (B1174273) (the dipolarophile) to form the bicyclic hexane (B92381) ring system. beilstein-journals.org The reaction is highly chemo- and diastereoselective, often yielding the corresponding 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. nih.gov For instance, the reaction of 3-substituted and 3,3-disubstituted cyclopropenes with a stable azomethine ylide derived from Ruhemann's purple proceeded with high diastereofacial selectivity. beilstein-journals.org This methodology has been successfully applied to trap even unstable 1,2-disubstituted cyclopropenes under mild conditions. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition for 3-Azabicyclo[3.1.0]hexane Synthesis
| Azomethine Ylide Precursors | Cyclopropene Derivative | Product Yield | Stereoselectivity | Reference |
|---|---|---|---|---|
| Ninhydrin, Proline | 3-Ethylcyclopropene | 72% | High Diastereofacial Selectivity | beilstein-journals.org |
| Ninhydrin, Proline | 3-Vinyl-3-methylcyclopropene | 69% | High Diastereofacial Selectivity | beilstein-journals.org |
| Ninhydrin, Proline | 3-Isopropenyl-3-methylcyclopropene | 91% | High Diastereofacial Selectivity | beilstein-journals.org |
(3+2) Annulation of Cyclopropenes with Cyclopropylanilines
A distinct [3+2] annulation strategy involves the reaction of cyclopropenes with cyclopropylanilines, often mediated by visible-light photoredox catalysis. nih.govd-nb.info This method provides a convergent route to bicyclo[3.1.0]hexanes that can possess an all-carbon quaternary center. researchgate.net
The proposed mechanism involves the single-electron oxidation of the cyclopropylaniline by an excited photocatalyst to form an amine radical cation. d-nb.info This intermediate undergoes facile ring-opening of the strained cyclopropane ring, followed by addition to the cyclopropene. Subsequent cyclization and reduction steps yield the final bicyclic product. d-nb.info This methodology has been shown to be effective for a variety of substituted cyclopropylanilines and cyclopropenes, including those bearing ester, cyano, and phenyl groups. researchgate.net An advantage of using alkynes instead of alkenes in similar annulations is the elimination of diastereoselectivity issues and the introduction of a synthetically useful alkene functional group into the product. nih.govd-nb.info
Table 2: Scope of Photoredox-Mediated (3+2) Annulation
| Cyclopropene Substrate | Cyclopropylaniline Substrate | Photocatalyst | Yield | Reference |
|---|---|---|---|---|
| Dimethyl 3,3-dimethylcyclopropene-1,2-dicarboxylate | N-cyclopropylaniline | Ru(bpz)₃₂ | Good | researchgate.net |
| 3-Phenyl-3-methylcyclopropene-1,2-dinitrile | N-cyclopropyl-4-methoxyaniline | Iridium complex | 88% | researchgate.net |
Photochemical and Radical-Mediated Syntheses
Photochemical Decomposition of CHF₂-Pyrazolines for Bicyclo[3.1.0]hexane Derivatives
A practical and efficient method for synthesizing specifically functionalized 3-azabicyclo[3.1.0]hexane derivatives involves the photochemical decomposition of CHF₂-substituted pyrazolines. rsc.orgnih.gov This protocol is notable for its operational simplicity, mild reaction conditions, and excellent tolerance for various functional groups. scispace.com
The synthesis begins with the in-situ generation of a difluoromethyl diazomethane (B1218177) from a precursor like 1-methyl-2,2-difluoroethanamine. nih.govscispace.com This diazo compound undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as N-benzylmaleimide, to form an intermediate Δ²-pyrazoline. researchgate.net The key step is the subsequent irradiation of this pyrazoline intermediate with a high-pressure mercury lamp. nih.govscispace.com This photochemical step induces the extrusion of a nitrogen molecule (N₂), leading to the formation of a 1,3-biradical that recombines to create the cyclopropane ring, thus affording the desired 3-azabicyclo[3.1.0]hexane product. scispace.com This two-step process has been successfully used to prepare compounds like 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. researchgate.net
Table 3: Synthesis of 3-Azabicyclo[3.1.0]hexanes via Photochemical Decomposition
| Diazo Precursor | Dipolarophile | Intermediate | Key Condition | Product Yield | Reference |
|---|---|---|---|---|---|
| CF₂H(CH₃)CHN₂ (in situ) | N-Phenylmaleimide | CHF₂-pyrazoline | UV irradiation | 89% (two diastereoisomers) | nih.gov |
| CF₂H(CH₃)CHN₂ (in situ) | N-Benzylmaleimide | CHF₂-pyrazoline | UV irradiation | 39% | researchgate.net |
Copper-Catalyzed Intramolecular Oxidative Carbanion Cyclization
The construction of the 3-azabicyclo[3.1.0]hexane backbone can be achieved through a tandem reaction involving allenes and allylamines, mediated by a copper catalyst. researchgate.net This method proceeds through a Michael addition of the allylamine (B125299) to the allene, which is then followed by a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization. researchgate.netresearchgate.net This process affords the desired 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields (42%–85%). researchgate.net The strategy is valued for its ability to rapidly build the bicyclic core from acyclic precursors.
Enantioselective Synthetic Approaches
Chiral Catalyst-Mediated Cyclizations
The development of enantioselective methods for the synthesis of 3-azabicyclo[3.1.0]hexanes is of significant interest for pharmaceutical applications. Chiral catalyst-mediated cyclizations provide a powerful means to control stereochemistry.
One prominent example is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes catalyzed by a chiral copper complex. A Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex has been used to catalyze the desymmetrization of prochiral cyclopropenes, yielding complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereocenters as a single isomer in excellent yields and high enantioselectivities (97->99% ee). researchgate.net
Other transition metals have also been employed. A palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides an efficient route to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.netresearchgate.net This reaction forms multiple C-C bonds and two rings, including two adjacent quaternary stereocenters, with excellent enantioselectivity. researchgate.net Furthermore, a two-step protocol utilizing a tailored CpˣRhᴵᴵᴵ catalyst for alkenyl C-H functionalization and cis-cyclopropanation, followed by a Cp*Irᴵᴵᴵ-catalyzed reductive amination/cyclization, has been developed to access a diverse set of enantiopure substituted 3-azabicyclo[3.1.0]hexanes. acs.org
Table 4: Enantioselective Syntheses of 3-Azabicyclo[3.1.0]hexane Derivatives
| Method | Catalyst / Ligand | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | Azomethine ylides, Cyclopropenes | 97% to >99% | researchgate.net |
| Asymmetric Cyclization | Pd-complex / Chiral Ligand | 1,6-Enynes | Excellent | researchgate.netresearchgate.net |
Palladium-Catalyzed Asymmetric C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, and its application to the 3-azabicyclo[3.1.0]hexane framework has enabled the creation of densely substituted pyrrolidines. acs.org An enantioselective C-H functionalization route has been developed for perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. nih.gov This method utilizes a modular and bench-stable diazaphospholane ligand in a Pd(0)-catalyzed cyclopropane C-H functionalization reaction with trifluoroacetimidoyl chlorides serving as electrophilic partners. acs.orgnih.gov The resulting cyclic ketimine products can then react with a wide range of nucleophiles in one-pot processes, allowing for the rapid and modular construction of heavily substituted pyrrolidines. acs.org
The reaction leverages the boat conformation of the 3-azabicyclo[3.1.0]hexane substrates to facilitate amine-directed conversion of C-H bonds to C-C bonds. nih.gov While initial attempts at palladium-catalyzed C-H arylation of 3-azabicyclo[3.1.0]hexane with 4-iodobiphenyl (B74954) showed only trace amounts of the desired product, the introduction of a second coordinating group, specifically an amide, appended to the nitrogen atom led to modest to excellent yields. nih.gov This strategy has been applied to the synthesis of novel derivatives of several bioactive molecules. nih.gov
Researchers have also developed a mild and efficient method for accessing chiral 3-azabicyclo[3.1.0]hexanes through a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This reaction is compatible with various nucleophiles, including alcohols, phenols, amines, and water, and results in the formation of three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with excellent regio- and enantioselectivities. researchgate.net
Below is an interactive data table summarizing the key aspects of these palladium-catalyzed reactions.
| Feature | Description |
| Catalyst System | Pd(0) with a modular and bench-stable diazaphospholane ligand. |
| Substrates | 3-Azabicyclo[3.1.0]hexane derivatives, 1,6-enynes. |
| Electrophiles/Reagents | Trifluoroacetimidoyl chlorides, aryl iodides. |
| Key Transformation | Asymmetric C-H functionalization, 5-exo-trig cyclization/cyclopropanation/carbonylation. |
| Products | Perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes, heavily substituted pyrrolidines, chiral 3-azabicyclo[3.1.0]hexanes. |
| Advantages | High enantioselectivity, modularity, one-pot processes, formation of multiple bonds and stereocenters. |
Specific Synthetic Route to this compound
The synthesis of this compound can be achieved through a specific synthetic pathway involving the selective reduction of a dione (B5365651) precursor.
The precursor, 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione, can be synthesized by reacting cis-1,2-cyclopropane dicarboxylic acid or its anhydride (B1165640) with benzylamine. epo.org The selective reduction of the carbonyl groups of this dione is a crucial step in the synthesis of 3-benzyl-3-azabicyclo[3.1.0]hexane. epo.org This reduction is effectively carried out using complex aluminum hydride reducing agents. epo.org
Preferred reducing agents for this transformation include lithium aluminium hydride, sodium bis-(2-methoxyethoxy)-aluminium dihydride (also known as Red-Al), and sodium aluminium diethyl dihydride. epo.org The reaction is typically performed at a temperature ranging from 50 to 120°C, and an excess of the aluminum hydride reducing agent is suitably used. epo.org This selective reduction of the two carbonyl groups of the dione yields the secondary amine, 3-benzyl-3-azabicyclo[3.1.0]hexane. epo.org Further functionalization would be required to introduce the hydroxyl group at the 1-position to obtain the final target compound, this compound.
The following interactive data table outlines the specifics of this reduction reaction.
| Parameter | Details |
| Starting Material | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione |
| Reducing Agents | Lithium aluminium hydride, Sodium bis-(2-methoxyethoxy)-aluminium dihydride (Red-Al), Sodium aluminium diethyl dihydride |
| Reaction Temperature | 50 - 120°C |
| Product | 3-Benzyl-3-azabicyclo[3.1.0]hexane |
| Key Feature | Selective reduction of both carbonyl groups to methylene (B1212753) groups. |
Stability of the Bicyclic Ring System under Reaction Conditions
The 3-azabicyclo[3.1.0]hexane core is a robust structural unit that demonstrates considerable stability under a variety of reaction conditions, making it an ideal scaffold in multistep syntheses. The bicyclic system generally remains intact during functionalization and deprotection steps, provided that appropriate conditions are selected.
Research has shown that the ring system can withstand nucleophilic substitution reactions performed on appended functional groups. For instance, derivatives of 6-amino-3-azabicyclo[3.1.0]hexane undergo reactions with various vinyl, imidoyl, or carbonyl chlorides without compromising the bicyclic core. beilstein-journals.org Similarly, the framework is stable during common deprotection procedures. The removal of a tert-butoxycarbonyl (Boc) protecting group from the nitrogen at position 3 can be achieved using trifluoroacetic acid under mild conditions, yielding the free amine while preserving the bicyclic structure. beilstein-journals.org
However, the stability is not absolute. The free base form of some derivatives, such as (5R,6S)-6-Phenyl-1-azabicyclo[3.1.0]hexane, has been noted to be unstable during column chromatography. bris.ac.uk Furthermore, while the ring is resilient, certain reductive conditions, such as ionic hydrogenation or catalytic hydrogenation, can lead to the cleavage of the cyclopropane ring as a side reaction. acs.org For example, attempts to reduce an enamide derivative of 3-azabicyclo[3.1.0]hexan-2-one with hydrogen over a palladium catalyst resulted in the concomitant hydrogenolysis of the C5–C6 bond of the cyclopropane ring. acs.org This indicates that while the bicyclic system is generally stable, the cyclopropane moiety introduces strain that can be susceptible to cleavage under specific energetic conditions.
Regio- and Stereoselective Functionalization and Derivatization Strategies
The rigid, three-dimensional structure of the 3-azabicyclo[3.1.0]hexane skeleton allows for a high degree of control over the spatial arrangement of new functional groups. Numerous strategies have been developed to achieve regio- and stereoselective modifications, leading to a diverse library of complex molecules.
One of the most powerful methods for constructing the core itself with inherent stereocontrol is through 1,3-dipolar cycloadditions of azomethine ylides with cyclopropenes. nih.govresearchgate.net This approach can be rendered highly enantioselective by using chiral catalysts. For example, a copper(I)/Ph-Phosferrox complex has been used to catalyze the desymmetrization of prochiral cyclopropenes, yielding 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereocenters as a single isomer in excellent yields and enantioselectivities (97% to >99% ee). researchgate.net The reactions often proceed with high diastereofacial selectivity, even without chiral catalysts, due to the inherent steric factors of the reactants. nih.govbeilstein-journals.org
Another key strategy is the intramolecular cyclopropanation of amino acid derivatives. Titanium-mediated cyclopropanation of N-alkylated amino acid esters is a versatile method for creating the 3-azabicyclo[3.1.0]hexan-1-ol system. researchgate.netlookchem.com This method can produce mixtures of diastereomers, which are often separable by silica (B1680970) gel chromatography, allowing for the isolation of stereopure compounds. researchgate.net
Further derivatization can be achieved through various reactions that exploit the existing functionality or activate specific positions on the ring. For instance, direct bridge-head C(sp³)–H borylation has been accomplished using cooperative iridium/aluminum catalysis, providing a novel route to functionalize this typically unreactive position. researchgate.net Additionally, palladium-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes offers an efficient pathway to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net
The table below summarizes selected stereoselective functionalization strategies.
| Reaction Type | Key Reagents/Catalyst | Stereocontrol | Outcome |
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides, cyclopropenes, Cu(CH₃CN)₄BF₄/Ph-Phosferrox | High enantioselectivity (97% to >99% ee) and diastereoselectivity | Construction of chiral 3-azabicyclo[3.1.0]hexane core with multiple stereocenters. researchgate.net |
| Titanium-Mediated Cyclopropanation | N-alkenyl amino acid esters, Ti(Oi-Pr)₄, Grignard reagent | Diastereoselective | Formation of diastereomeric 3-azabicyclo[3.1.0]hexan-1-ols, often separable. researchgate.netlookchem.com |
| Atom-Transfer Radical Cyclization | β-ketophosphonates | Excellent diastereoselectivity | Synthesis of 3-azabicyclo[3.1.0]hex-2-en-1-yl phosphonates. acs.org |
| Bridge-Head C-H Borylation | Iridium/Aluminum catalyst | Site-selective | Direct functionalization at the C5 bridgehead position. researchgate.net |
Ring Cleavage Reactions of Azabicyclo[3.1.0]hexan-1-ols for Diverse Intermediates
The inherent strain of the fused cyclopropane ring in azabicyclo[3.1.0]hexan-1-ols makes them valuable precursors for a variety of more complex nitrogen-containing heterocycles through selective ring cleavage reactions. Depending on the reaction conditions and the substitution pattern of the starting material, different bonds within the bicyclic system can be cleaved to afford diverse molecular scaffolds.
A key transformation is the fragmentation of the bicyclic system to produce monocyclic heterocycles such as piperidinones and pyrrolidinones. researchgate.net For example, azabicyclic [3.1.0] Kulinkovich products can undergo a facile reduction/fragmentation in the presence of catalytic palladium on carbon and formic acid under a hydrogen atmosphere to yield 3-piperidinones and 3-azepinones. researchgate.net This strategy leverages the release of ring strain to drive the formation of larger, more stable ring systems.
The specific outcome of the ring-opening can be directed by the choice of reagents. Different procedures for ring cleavage can lead to a variety of useful intermediates for the synthesis of pharmaceuticals. researchgate.net For instance, the cleavage can be controlled to produce precursors for dihydropyridinones, which are known inhibitors of γ-secretase. researchgate.net The reaction of 1-azabicyclo[3.1.0]hexane with various electrophiles can lead to the formation of either substituted pyrrolidines or piperidines, with the product selectivity appearing to be controlled by equilibrium. nih.gov
The table below details examples of ring cleavage reactions and the resulting products.
| Starting Material | Reagents/Conditions | Bond Cleaved (Typical) | Major Product(s) |
| Azabicyclic [3.1.0] Kulinkovich products | Pd/C, HCOOH, H₂ | C1-C5 or C1-C6 | 3-Piperidinones researchgate.net |
| 1-Azabicyclo[3.1.0]hexane | Electrophiles (e.g., R-X) | C1-N or C5-N | Substituted pyrrolidines and piperidines nih.gov |
| 3-Azabicyclo[3.1.0]hexan-1-ols | Various cleavage procedures | C1-C5 or C1-C6 | Pyrrolidinones, Piperidinones, Dihydropyridinones researchgate.net |
Mechanistic Investigations of Key Transformations (e.g., Cycloadditions)
Understanding the mechanisms of the reactions involving 3-azabicyclo[3.1.0]hexane and its analogs is crucial for optimizing reaction conditions and predicting stereochemical outcomes. Significant research, including computational studies, has been dedicated to elucidating the pathways of key transformations.
The 1,3-dipolar cycloaddition between azomethine ylides and cyclopropenes to form the 3-azabicyclo[3.1.0]hexane core has been a subject of detailed mechanistic study. nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations at the M11/cc-pVDZ level of theory have shown that these reactions are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide. nih.govbeilstein-journals.org The calculated transition-state energies are consistent with the experimentally observed high stereoselectivity, confirming that the steric hindrance of the substituents directs the approach of the dipolarophile. beilstein-journals.org
Mechanistic studies of other synthetic routes have also provided valuable insights. For example, the formation of 1-azabicyclo[3.1.0]hexane from 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide with n-butyllithium is proposed to proceed via an open-chain transition state involving intermolecular coordination between the bromine and the lithium cation, following an SN2 pathway. nih.gov In other cases, such as the iodine-mediated domino reaction of N-allyl enamines or photoinduced oxidative cyclopropanation of ene-ynamides, specific mechanistic pathways have been proposed and investigated through various experiments to explain the formation of the bicyclic products under mild, metal-free conditions. bohrium.com These investigations are fundamental to the rational design of new synthetic methods for this important class of heterocyclic compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomer Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR, complemented by two-dimensional techniques (such as COSY, HSQC, and HMBC), provide detailed information about the molecular framework.
In the ¹H NMR spectrum of N-benzyl substituted 3-azabicyclo[3.1.0]hexanes, the benzylic methylene protons (N-CH₂-Ph) are of particular diagnostic value. Due to the chiral nature of the bicyclic scaffold, these protons are diastereotopic and are expected to appear as a pair of distinct doublets (an AB quartet), with a geminal coupling constant typically in the range of 13-15 Hz. For instance, in a related N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, the benzylic methylene protons appear as two separate doublets at 3.59 and 3.54 ppm. The protons of the bicyclic core resonate in the aliphatic region, and their specific chemical shifts and coupling constants are highly dependent on their stereochemical environment. The bridgehead protons of the cyclopropane ring typically show characteristic shifts and couplings.
The ¹³C NMR spectrum provides information on the carbon skeleton. The benzylic methylene carbon is expected to resonate around 59.0 ppm. The carbons of the bicyclic system will have distinct chemical shifts that can be assigned with the aid of HSQC and HMBC experiments. The presence of diastereomers in a sample is often readily detected by NMR, as distinct sets of signals will be observed for each stereoisomer. The ratio of these diastereomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
Table 1: Representative ¹H NMR Data for Protons of a Substituted 3-Azabicyclo[3.1.0]hexane Moiety (Data is for an analogous N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine and is intended to be illustrative)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzylic CH₂ | 3.59 | d | ~13 |
| Benzylic CH₂ | 3.54 | d | ~13 |
| NCH (cyclopropane) | 1.54 | t | 2.3 |
| Bridgehead CH | 1.35 | dd | 4.2, 2.3 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most characteristic absorption would be that of the hydroxyl (-OH) group. This typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. pressbooks.pub
Another key feature would be the C-O stretching vibration of the alcohol, which is expected to appear as a strong band in the 1050-1260 cm⁻¹ region. pressbooks.pub The presence of the benzyl group would be indicated by C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-N stretching of the tertiary amine is typically weaker and can be observed in the 1000-1250 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |
| C-O Stretch (Alcohol) | 1050-1260 | Strong |
| C-N Stretch (Amine) | 1000-1250 | Weak to Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₂H₁₅NO), HRMS would provide a highly accurate mass measurement that corresponds to this molecular formula.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For N-heterocycles, fragmentation often involves cleavage of the bonds adjacent to the nitrogen atom. publish.csiro.au In the case of this compound, a common fragmentation pathway would be the loss of the benzyl group (C₇H₇) to give a stable tropylium (B1234903) cation or a benzyl radical, resulting in a prominent peak in the spectrum. Other fragmentations could involve the bicyclic ring system.
Separation and Characterization of Diastereomers
The synthesis of 3-azabicyclo[3.1.0]hexan-1-ol derivatives often results in the formation of a mixture of diastereomers. researchgate.net The separation of these stereoisomers is crucial for their individual characterization and for understanding their distinct biological activities.
Column chromatography on silica gel is a common and effective method for the separation of these diastereomers. researchgate.net The different spatial arrangements of the functional groups in each diastereomer lead to different interactions with the stationary phase, allowing for their differential elution. The success of the separation is highly dependent on the choice of the eluent system.
Once separated, each diastereomer can be individually characterized by the spectroscopic methods described above (NMR, IR, HRMS). NMR spectroscopy is particularly powerful for confirming the purity of the separated diastereomers and for elucidating their relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.
X-ray Crystallography for Absolute Configuration and Conformation (if available for specific derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. excillum.comuq.edu.aunih.gov While a crystal structure for this compound is not reported, this technique has been successfully applied to other 3-azabicyclo[3.1.0]hexane derivatives.
For a successful X-ray crystallographic analysis, a single crystal of high quality is required. wikipedia.org The resulting electron density map allows for the unambiguous assignment of the relative and absolute stereochemistry of all stereocenters in the molecule. This information is invaluable for understanding the molecule's conformation in the solid state and for correlating its structure with its physical and biological properties. In many cases, the absolute configuration of related 3-azabicyclo[3.1.0]hexane derivatives has been confirmed by forming a salt with a chiral acid of known configuration and analyzing the resulting crystal structure.
Computational and Theoretical Chemistry Studies on 3 Azabicyclo 3.1.0 Hexanes
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the complex reaction mechanisms involved in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. DFT calculations provide detailed insights into transition states, intermediates, and reaction pathways that are often difficult to determine experimentally.
Another area where DFT has provided clarity is in the 1,3-dipolar cycloaddition reactions of cyclopropenes with stable azomethine ylides to synthesize bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org DFT methods, specifically at the M11/cc-pVDZ level of theory, have been used to thoroughly study the mechanism of these cycloadditions. beilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org These studies have helped in understanding the substrate-dependent competing pathways that can occur during these syntheses. researchgate.net
Furthermore, computational studies have been employed to understand the unexpected formation of complex trifluorinated scaffolds when synthesizing fluorinated 3-azabicyclo[3.1.0]hexanes, highlighting the predictive power of DFT in complex reaction systems.
| Reaction Type | Computational Method | Key Findings |
| Gold-catalyzed annulation | DFT | Elucidation of an eight-step mechanism with a rate-determining nucleophilic attack. nih.gov |
| 1,3-Dipolar cycloaddition | DFT (M11/cc-pVDZ) | Detailed study of the cycloaddition mechanism for bis-spirocyclic derivatives. beilstein-journals.orgbeilstein-archives.org |
| Ruthenium-catalyzed cyclization | DFT | Identification of two major competing, substrate-dependent pathways. researchgate.net |
Stereochemical Prediction and Rationalization
Computational chemistry plays a crucial role in predicting and rationalizing the stereochemical outcomes of reactions that produce 3-azabicyclo[3.1.0]hexane systems. The stereoselectivity of these reactions is paramount, as the biological activity of the resulting molecules is often highly dependent on their three-dimensional structure.
In the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts, DFT calculations have been instrumental in explaining the high diastereofacial selectivity observed experimentally. beilstein-journals.orgbeilstein-archives.org The transition-state energies calculated for the reaction of 3-methyl-3-phenylcyclopropene with a stable azomethine ylide were fully consistent with the experimentally observed stereoselectivity. beilstein-journals.orgbeilstein-archives.org The cycloaddition reactions were found to be controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.orgbeilstein-archives.org
The choice of catalyst and reaction conditions can be optimized to achieve precise stereocontrol. For instance, in dirhodium(II)-catalyzed cyclopropanation reactions, chiral ligands are used to induce asymmetry, leading to high enantiomeric ratios. smolecule.com DFT studies suggest that chair-like transition states in these reactions minimize steric hindrance, which favors the formation of exo-products. smolecule.com Conversely, palladium-catalyzed systems can favor endo-products through boat-like transition states that can accommodate bulky ligands. smolecule.com The ability to selectively synthesize either the exo- or endo-isomer is a significant achievement, often guided by computational insights. nih.gov
| Catalyst System | Key Stereochemical Feature | Computational Insight |
| Dirhodium(II) complexes | High exo-selectivity | Chair-like transition states minimize steric interactions. smolecule.com |
| Palladium(0) complexes | Access to endo-products | Boat-like transition states can accommodate bulky ligands. smolecule.com |
| Gold(I) complexes | High chemoselectivity | The cyclopropanation pathway is energetically more favorable than competing pathways. nih.gov |
Conformational Analysis of the Bicyclic System
The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid system, a feature that is highly desirable in medicinal chemistry for designing molecules with specific three-dimensional orientations for optimal target binding. nih.govsemanticscholar.org Computational methods are essential for analyzing the preferred conformations of this bicyclic system.
¹H NMR spectroscopic studies, corroborated by computational calculations, have been used to determine the conformation of various 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. rsc.org These studies revealed that while some derivatives prefer a chair conformation, others, such as the N-demethyl-endo-morpholino compounds, are found to favor a boat conformation. rsc.org
Semiempirical calculations (MNDOC) and ab initio methods (HF/6–31G*) have been employed to determine the correlation between dihedral angles and the ring buckle of the parent 3-azabicyclo[3.1.0]hexane structure. rsc.org These foundational calculations provide crucial structural information about the bicyclic system itself, which is then applicable to more complex derivatives. The conformational restriction of this bicyclic system has been shown to be beneficial for receptor affinity in certain biological targets when compared to more flexible analogs like 3-phenylpiperidines. semanticscholar.org
| Compound Type | Preferred Conformation | Method of Determination |
| endo-3-Methyl-6-morpholino-3-azabicyclo[3.1.0]hexane | Chair | ¹H NMR spectroscopy and X-ray structural analysis. rsc.org |
| N-demethyl-endo-morpholino derivatives | Boat | ¹H NMR spectroscopy. rsc.org |
| Parent 3-azabicyclo[3.1.0]hexane | N/A | MNDOC and HF/6–31G* calculations for structural parameters. rsc.org |
Biological Activities and Molecular Interactions of 3 Azabicyclo 3.1.0 Hexane Derivatives Preclinical/in Vitro Focus
Role as a Conformationally Constrained Bicyclic Isostere for Bioactive Molecules
The 3-azabicyclo[3.1.0]hexane scaffold is a significant structural motif in medicinal chemistry, primarily utilized as a conformationally constrained bicyclic isostere for the piperidine ring. rsc.orgnih.gov This rigid framework offers distinct advantages in drug design by reducing the conformational flexibility of a molecule. This restriction can lead to higher binding affinity and selectivity for a specific biological target by locking the pharmacophoric elements in an optimal orientation for interaction. The inherent rigidity of the bicyclic system contrasts with the flexible nature of simpler rings like piperidine, which can adopt multiple conformations.
The utility of the 3-azabicyclo[3.1.0]hexane core is demonstrated by its incorporation into a variety of biologically active agents. Its structural and electronic properties make it a valuable substitute for other cyclic motifs, including benzene, in the design of novel therapeutics. scribd.combeilstein-journals.orgnih.gov Researchers have successfully integrated this scaffold into molecules targeting a range of receptors and enzymes. Notable examples from preclinical studies include:
Potent μ opioid receptor antagonists. rsc.orgnih.gov
Ketohexokinase (KHK) inhibitors. rsc.orgnih.gov
Muscarinic receptor antagonists. rsc.orgnih.gov
T-type calcium channel inhibitors. rsc.orgnih.gov
Dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.gov
Dopamine D3 receptor antagonists. mdpi.comacs.org
Triple reuptake inhibitors. acs.org
The defined three-dimensional structure of the 3-azabicyclo[3.1.0]hexane system provides a fixed orientation for substituents, which is crucial for exploring structure-activity relationships (SAR) and optimizing ligand-receptor interactions. unife.it
In Vitro Antiproliferative Activity in Cancer Cell Lines (e.g., K562, HeLa, Sk-mel-2, U2OS, B16)
Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated for their potential as anticancer agents. In vitro studies have demonstrated the antiproliferative activity of specific spiro-fused derivatives against a panel of human and murine cancer cell lines.
One study investigated a series of 3-azabicyclo[3.1.0]hexanes spiro-fused to acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one frameworks. nih.govmdpi.comnih.gov The compounds were tested against human erythroleukemia (K562), cervical carcinoma (HeLa), melanoma (Sk-mel-2), osteosarcoma (U2OS), and murine melanoma (B16) cell lines. nih.govsciprofiles.com Within this series, only specific adducts exhibited significant antiproliferative effects. The most notable activity was observed against the K562 cell line. nih.govmdpi.com
Another series of compounds, 3-spiro[3-azabicyclo[3.1.0]-hexane]oxindoles, also showed significant antiproliferative activity. mdpi.com These derivatives were tested against several human cancer cell lines, including K562, HeLa, and Sk-mel-2. Certain compounds in this class demonstrated potent activity, with half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range after 72 hours of treatment. mdpi.com
The table below summarizes the in vitro antiproliferative activity of selected 3-azabicyclo[3.1.0]hexane derivatives.
| Compound Series | Specific Adducts | Cell Line | IC₅₀ (72h) |
|---|---|---|---|
| Spiro-fused 3-azabicyclo[3.1.0]hexanes (acenaphthylene framework) | 2b, 2c | K562 | ~14 ± 4 µg/mL (25–27 µM) |
| 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles | 4 | Jurkat | 2-10 µM |
| 8 | K-562 | 2-10 µM | |
| 18 | HeLa | 2-10 µM | |
| 24 | Sk-mel-2 | 2-10 µM |
Structure-Activity Relationship (SAR) Investigations
The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold has made it a valuable tool for conducting structure-activity relationship (SAR) studies to develop selective receptor ligands. By systematically modifying substituents on this core, researchers have been able to probe the binding pockets of various targets and optimize ligand potency and selectivity.
μ Opioid Receptor Ligands : SAR studies on 3-azabicyclo[3.1.0]hexane derivatives led to the identification of potent and selective μ opioid receptor ligands. Modifications to a lead structure resulted in compounds with picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes. nih.gov
Dopamine D3 Receptor Antagonists : A series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes were developed as potent and selective antagonists for the dopamine D3 receptor. These compounds demonstrated high in vitro affinity and selectivity, highlighting the importance of the bicyclic core in orienting the triazole and other substituents for optimal receptor engagement. acs.org
DPP-IV Inhibitors : The introduction of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives into 2-cyanopyrrolidine-based compounds was explored to create novel inhibitors of dipeptidyl peptidase-IV (DPP-IV). The resulting SAR studies provided insights into the structural requirements for potent and selective inhibition of this enzyme. nih.govresearchgate.net
Triple Reuptake Inhibitors : Detailed SAR was established for new classes of 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes. These studies, guided by a pharmacophore model, led to the development of potent inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. acs.org
The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is highly dependent on the nature and position of their substituents.
In the context of antiproliferative activity, the framework fused to the bicyclic core plays a critical role. For instance, adducts spiro-fused to an acenaphthylene-1(2H)-one framework were generally more active than those fused to an aceanthrylene-1(2H)-one moiety. mdpi.com This suggests that the size, planarity, and electronic properties of the fused aromatic system significantly influence cytotoxic potency.
For the 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole series, substitutions on the oxindole ring were found to be a key determinant of activity. Derivatives with an unsubstituted nitrogen atom in the oxindole unit were consistently more active against the tested cancer cell lines. mdpi.com This indicates a potential hydrogen bond donor interaction at this position is crucial for the compound's biological effect.
Molecular Target Identification and Mechanistic Insights (Excluding Human Clinical Data)
Preclinical investigations into 3-azabicyclo[3.1.0]hexane derivatives have identified several molecular targets and provided initial insights into their mechanisms of action.
As detailed in the SAR studies, specific molecular targets identified through binding and functional assays include:
μ opioid receptor nih.gov
Dopamine D3 receptor acs.org
Dipeptidyl peptidase-IV (DPP-IV) nih.gov
Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT) acs.org
In the realm of oncology, mechanistic studies on the antiproliferative derivatives have pointed towards effects on cellular integrity and division. For spiro-fused 3-azabicyclo[3.1.0]hexanes, cultivation with the compounds led to a disruption of the actin cytoskeleton in cancer cells. nih.gov This was characterized by the disappearance of stress fibers and a decrease in filopodia-like protrusions, which suggests a reduction in cell motility. nih.govmdpi.com Docking simulations supported potential interactions with actin-related targets. nih.govnih.gov
Furthermore, flow cytometry analysis revealed that these compounds can induce mitochondrial dysfunction. A significant increase in the number of cells with decreased mitochondrial membrane potential was observed following treatment. nih.govnih.gov Other studies showed that active compounds can perturb the cell cycle, leading to a significant accumulation of cells in the SubG1 and G0/G1 phases, which is indicative of cell cycle arrest and/or apoptosis. mdpi.com
Applications of 3 Azabicyclo 3.1.0 Hexanes in Chemical Synthesis and Materials Science
Utilization as Versatile Synthetic Intermediates
The 3-azabicyclo[3.1.0]hexane skeleton is a crucial component for synthetic chemists, acting as a versatile intermediate in the construction of more complex molecular architectures. mdpi.com Its inherent strain and distinct stereochemistry can be strategically exploited to introduce functionality and control the three-dimensional arrangement of atoms in a target molecule.
One of the key applications of this scaffold is as a building block for various bioactive compounds. For instance, the protected 6-amino-3-azabicyclo[3.1.0]hexane is recognized as an essential building block for several pharmaceuticals. beilstein-journals.org Similarly, related structures like tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate are valued in organic synthesis for their ability to facilitate the efficient creation of complex molecules. chemimpex.com The stability and reactivity of these intermediates make them ideal for researchers aiming to synthesize novel bioactive molecules. chemimpex.com
Derivatives such as azabicyclo[3.1.0]hexan-1-ols are particularly interesting building blocks for preparing a range of potentially bioactive compounds, including dihydropyridinones, piperidinones, and pyrrolidinones. researchgate.net The strategic cleavage of the bicyclic system allows for efficient access to diverse and valuable intermediates for pharmaceutical synthesis. researchgate.net
Table 1: Examples of 3-Azabicyclo[3.1.0]hexane-based Synthetic Intermediates
| Intermediate Compound | Application Area | Reference |
| 6-amino-3-azabicyclo[3.1.0]hexane | Pharmaceutical Synthesis | beilstein-journals.org |
| tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | Organic Synthesis, Medicinal Chemistry | chemimpex.com |
| Azabicyclo[3.1.0]hexan-1-ols | Synthesis of Bioactive Heterocycles | researchgate.net |
Building Blocks for Complex Natural Products and Synthetic Compounds
The 3-azabicyclo[3.1.0]hexane moiety is a recurring structural feature in a wide array of biologically active natural products, drugs, and agrochemicals. exlibrisgroup.comnih.gov Its presence in these molecules is often critical to their biological function. Consequently, synthetic chemists frequently employ 3-azabicyclo[3.1.0]hexane derivatives as foundational building blocks in the total synthesis of these complex targets.
This structural framework is a valuable fragment found in numerous natural compounds and is utilized in the synthesis of pharmaceuticals. beilstein-journals.org For example, compounds containing this moiety have been investigated as histone deacetylase inhibitors and opioid receptor antagonists. beilstein-journals.org The antitumor agents Duocarmycin SA, Yatakemycin, and CC-1065 are notable examples of well-known biomolecules that contain the 3-azabicyclo[3.1.0]hexane scaffold. mdpi.com
Furthermore, the versatility of this scaffold extends into materials science, where it can serve as a building block for synthesizing novel materials with specific properties. smolecule.com The rigid structure can impart unique characteristics to polymers and other advanced materials. beilstein-journals.org
Expansion of the Synthetic Arsenal in Organic Synthesis and Agrochemical Research
The development of novel and efficient methods for constructing the 3-azabicyclo[3.1.0]hexane ring system has significantly expanded the toolkit available to organic chemists. nih.gov These synthetic advancements are crucial for both fundamental organic synthesis and applied research, particularly in the agrochemical sector. exlibrisgroup.comnih.gov
The 3-azabicyclo[3.1.0]hexane framework is a key feature in various agrochemicals. exlibrisgroup.comnih.gov For instance, derivatives have been explored for their potential as fungicides. beilstein-journals.org The unique conformational constraints of the bicyclic system can lead to compounds with high potency and selectivity for their biological targets, a desirable trait in the development of new crop protection agents. Research has shown that certain derivatives possess antifungal properties that could be utilized in agricultural formulations. smolecule.com
The ongoing development of synthetic strategies, including transition-metal-catalyzed and transition-metal-free catalytic systems, continues to make these valuable scaffolds more accessible for a broad range of applications. nih.govmdpi.com
Development of Chemical Libraries
Chemical libraries, which are large collections of diverse compounds, are essential tools in drug discovery and materials science for screening and identifying new lead compounds. The 3-azabicyclo[3.1.0]hexane scaffold is an excellent starting point for generating such libraries due to its rigid structure and the ability to be readily functionalized at multiple positions.
By systematically modifying the substituents on the bicyclic core, a vast number of analogues can be synthesized. These libraries of 3-azabicyclo[3.1.0]hexane derivatives can then be screened for a wide range of biological activities or material properties. Enantioselective synthesis methods allow for the creation of chiral 3-azabicyclo[3.1.0]hexanes, which can be further functionalized to generate a diverse library of frameworks for medicinal chemistry applications. researchgate.net This approach accelerates the discovery process by providing a structurally related set of compounds for systematic investigation.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation and benzylation steps. A three-component reaction using aryl aldehydes, nitriles, and hydroxylamine hydrochloride in aqueous media has been explored for analogous bicyclic azabicyclo compounds, offering eco-friendly conditions and high yields . For stereochemical control, atom-transfer radical cyclization and lithium-halogen exchange have been employed in related systems to achieve diastereoselectivity . Key optimization parameters include solvent polarity, temperature (e.g., 0–80°C), and catalyst selection.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and stereochemistry. For example, coupling constants in bicyclic systems help distinguish axial vs. equatorial proton orientations .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Crystal structure analysis resolves conformational ambiguities, as demonstrated for the hemihydrochloride derivative of a related compound .
- HPLC/GC : Purity assessment (>95%) requires reverse-phase HPLC with UV detection at 254 nm .
Q. How should researchers handle storage and stability concerns for this compound?
- Methodological Answer : Store in sealed containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as bicyclic ethers and amines are prone to ring-opening reactions. For long-term stability, lyophilization is recommended for hydrochloride salts .
Advanced Research Questions
Q. What strategies address low diastereoselectivity in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Diastereoselectivity can be enhanced via:
- Chiral Auxiliaries : Use of enantiopure benzyl groups or phosphonate directing moieties .
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclopropanation .
- Computational Modeling : DFT calculations predict transition-state energies to optimize stereochemical outcomes .
Q. How does the bicyclic scaffold influence bioactivity in medicinal chemistry applications?
- Methodological Answer : The rigid bicyclo[3.1.0]hexane core mimics peptide turn structures, enabling selective binding to CNS targets (e.g., serotonin receptors). Structure-activity relationship (SAR) studies require systematic derivatization:
- Functionalization : Introduce groups at the 1-OH position (e.g., esters, carbamates) to modulate lipophilicity .
- Conformational Analysis : X-ray/NMR data correlate ring puckering with receptor affinity .
- Pharmacokinetics : LogP and pKa values (predicted via ChemAxon software) guide blood-brain barrier permeability .
Q. What computational tools are recommended for studying the compound’s reactivity and electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein docking (e.g., AutoDock Vina) .
- QSAR Models : Train models using PubChem bioassay data to prioritize derivatives for synthesis .
Contradictions and Data Gaps
- Synthetic Yields : While aqueous three-component reactions achieve >80% yields for simpler azabicyclo systems , benzylated derivatives often require harsher conditions (e.g., TFA-mediated deprotection), reducing yields to 40–60% .
- Safety Data : Limited GHS hazard classifications exist; prioritize in vitro toxicity screening (e.g., Ames test) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
